4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid
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Overview
Description
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C9H14O2, and it has a molecular weight of 154.21 g/mol . The compound is characterized by its bicyclic framework, which includes a carboxylic acid functional group and a methyl substituent.
Preparation Methods
The synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid typically involves cycloaddition reactions and subsequent functional group transformations. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and carboxylation steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic framework can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid can be compared with other bicyclic compounds such as 7-Oxabicyclo[2.2.1]heptane and bicyclo[2.2.1]heptane derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of a carboxylic acid group and a methyl substituent in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.
Properties
IUPAC Name |
4-methylbicyclo[4.1.0]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5-2-6-3-7(6)4-8(5)9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAZUAVTUMONLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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